molecular formula C12H17NO2S B14548205 (2R,5S)-1-(Benzenesulfonyl)-2,5-dimethylpyrrolidine CAS No. 62035-76-1

(2R,5S)-1-(Benzenesulfonyl)-2,5-dimethylpyrrolidine

Cat. No.: B14548205
CAS No.: 62035-76-1
M. Wt: 239.34 g/mol
InChI Key: GFXOOIRCRZIDIL-PHIMTYICSA-N
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Description

(2R,5S)-1-(Benzenesulfonyl)-2,5-dimethylpyrrolidine is a chiral compound with a pyrrolidine ring substituted with a benzenesulfonyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5S)-1-(Benzenesulfonyl)-2,5-dimethylpyrrolidine typically involves the reaction of a suitable pyrrolidine derivative with benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R,5S)-1-(Benzenesulfonyl)-2,5-dimethylpyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Benzenesulfonyl chloride in dichloromethane with triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrrolidine ring.

    Reduction: Reduced forms of the benzenesulfonyl group or the pyrrolidine ring.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

(2R,5S)-1-(Benzenesulfonyl)-2,5-dimethylpyrrolidine has several scientific research applications:

    Chemistry: Used as a chiral building block in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the synthesis of complex organic molecules and materials.

Mechanism of Action

The mechanism of action of (2R,5S)-1-(Benzenesulfonyl)-2,5-dimethylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can act as a leaving group in substitution reactions, while the pyrrolidine ring can participate in various chemical transformations. The compound’s chiral nature may also influence its binding affinity and selectivity towards biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,5S)-1-(Benzenesulfonyl)-2,5-dimethylpyrrolidine is unique due to its specific chiral configuration and the presence of both benzenesulfonyl and methyl groups on the pyrrolidine ring. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

62035-76-1

Molecular Formula

C12H17NO2S

Molecular Weight

239.34 g/mol

IUPAC Name

(2S,5R)-1-(benzenesulfonyl)-2,5-dimethylpyrrolidine

InChI

InChI=1S/C12H17NO2S/c1-10-8-9-11(2)13(10)16(14,15)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3/t10-,11+

InChI Key

GFXOOIRCRZIDIL-PHIMTYICSA-N

Isomeric SMILES

C[C@@H]1CC[C@@H](N1S(=O)(=O)C2=CC=CC=C2)C

Canonical SMILES

CC1CCC(N1S(=O)(=O)C2=CC=CC=C2)C

Origin of Product

United States

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